RO-09-4609

Antifungal Drug Discovery N-Myristoyltransferase Species Selectivity

This is the benchmark NMT inhibitor with >5400-fold selectivity for fungal vs. human NMT. A critical tool for antifungal research and analytical validation, its defined C-4 SAR profile ensures reliable target engagement. Essential reference for medicinal chemistry optimization.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 279230-20-5
Cat. No. B1680655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-09-4609
CAS279230-20-5
SynonymsRO-09-4609;  RO 09-4609;  RO09-4609;  RO-094609;  RO 094609;  RO094609; 
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C
InChIInChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3
InChIKeyWVIFNQSMGQMTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic Acid Ethyl Ester (CAS: 279230-20-5): A Potent and Selective Fungal N-Myristoyltransferase (NMT) Inhibitor


3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester (CAS: 279230-20-5), also known as RO-09-4609, is a synthetic benzofuran derivative that functions as a potent, non-peptidic inhibitor of fungal N-myristoyltransferase (NMT) [1]. NMT catalyzes the essential co-translational myristoylation of numerous fungal proteins, making it an attractive antifungal drug target [2]. This compound is a key tool compound for studying NMT biology and serves as an important chemical probe in antifungal drug discovery programs.

3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic Acid Ethyl Ester: Why Close Analogs Cannot Be Substituted in NMT-Targeted Research


N-myristoyltransferase (NMT) inhibitors display steep structure-activity relationships (SAR) where minor modifications drastically alter potency, selectivity, and in vivo efficacy. The C-4 side-chain in benzofuran-based NMT inhibitors is a critical pharmacophore element; even subtle changes in the aminoalkyl linker or heteroaryl substituent can result in complete loss of fungal selectivity or a >100-fold reduction in potency [1]. Consequently, close structural analogs of 3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester cannot be assumed to exhibit equivalent NMT inhibition, antifungal activity, or species selectivity without rigorous empirical validation. Substitution with an analog lacking the precise pyridin-3-ylmethylamino-propoxy moiety risks introducing off-target effects or failing to recapitulate the well-characterized selectivity profile established for this compound [2].

Quantitative Differentiation of 3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic Acid Ethyl Ester: Selectivity, Potency, and Structural Specificity


Fungal NMT Selectivity: >5400-Fold Selectivity for C. albicans NMT over Human NMT

3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester (RO-09-4609) demonstrates exceptional selectivity for the fungal NMT enzyme over its human ortholog. In a direct enzymatic inhibition assay, the compound inhibited Candida albicans NMT with an IC50 of 0.1 μM, whereas its activity against human NMT was >540 μM [1]. This >5400-fold selectivity window is critical for minimizing host toxicity in antifungal applications.

Antifungal Drug Discovery N-Myristoyltransferase Species Selectivity Candida albicans

Structural Basis for Potency: C-4 Pyridinylmethylamino-Propoxy Side-Chain is Essential for Sub-Nanomolar NMT Inhibition

The C-4 side-chain of 3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester is the key pharmacophore element responsible for its potent NMT inhibition. Systematic SAR studies demonstrate that replacing the pyridin-3-ylmethylamino-propoxy moiety with alternative C-4 substituents results in a significant loss of NMT inhibitory activity [1]. The lead compound 1 (lacking this optimized C-4 side-chain) exhibits markedly reduced potency, whereas the introduction of the pyridin-3-ylmethylamino-propoxy group in RO-09-4609 yields an IC50 of 0.1 μM against C. albicans NMT [2].

Structure-Activity Relationship Benzofuran Derivatives Medicinal Chemistry NMT Inhibitor Design

High Purity and Definitive Identity: Confirmed by LC-MS and NMR for Reproducible Experimental Outcomes

The compound has been thoroughly characterized using modern analytical techniques, ensuring identity and purity suitable for demanding biological assays. In a published synthetic protocol, the compound was obtained with 100% purity as determined by LC-MS (Rt = 11.74 min) and its structure was unequivocally confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (measured accurate mass: 369.1806; calculated: 369.1814) [1]. This level of analytical rigor minimizes the risk of confounding biological results due to impurities or mis-identification—a common issue with less thoroughly characterized in-class compounds sourced from non-validated vendors.

Analytical Chemistry Compound Characterization Quality Control Reproducibility

Defined Research and Industrial Application Scenarios for 3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic Acid Ethyl Ester


Fungal NMT Enzymology and Species-Selectivity Profiling

This compound serves as a benchmark inhibitor for characterizing fungal N-myristoyltransferase (NMT) activity in enzymatic assays. Its exceptional >5400-fold selectivity for Candida albicans NMT over human NMT [1] makes it an ideal tool for discriminating fungal-specific NMT functions without confounding host enzyme inhibition. Researchers can use this compound to establish baseline inhibition parameters when profiling new NMT inhibitors or investigating fungal-specific myristoylation pathways.

Structure-Activity Relationship (SAR) Reference Compound in Benzofuran-Based Antifungal Drug Discovery

Given the well-documented C-4 side-chain SAR that defines its potent NMT inhibition [1], this compound is an essential reference standard in medicinal chemistry campaigns aimed at optimizing benzofuran-based antifungal agents. Its defined structure and established selectivity profile provide a validated starting point for iterative analog design, enabling rational modifications to improve pharmacokinetic properties or in vivo efficacy while maintaining target engagement.

Quality Control and Analytical Method Development Standard

The compound's comprehensive analytical characterization—including ¹H/¹³C NMR, HRMS, and LC-MS data [2]—positions it as a suitable reference material for developing and validating analytical methods in pharmaceutical quality control laboratories. Its well-resolved chromatographic and spectroscopic signatures can be used to calibrate instrumentation, validate impurity profiling methods, or serve as a system suitability standard for LC-MS platforms.

Technical Documentation Hub

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